3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Description

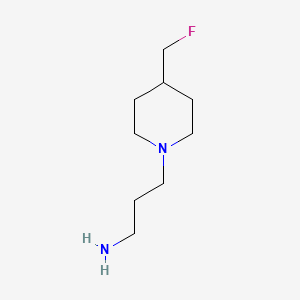

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and a propan-1-amine chain. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities .

Properties

Molecular Formula |

C9H19FN2 |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

3-[4-(fluoromethyl)piperidin-1-yl]propan-1-amine |

InChI |

InChI=1S/C9H19FN2/c10-8-9-2-6-12(7-3-9)5-1-4-11/h9H,1-8,11H2 |

InChI Key |

IHZCFECRYRLPST-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CF)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoromethyl Group: Fluoromethylation can be achieved using reagents such as fluoromethyl iodide under specific conditions.

Attachment of the Propan-1-amine Chain: This step involves the reaction of the fluoromethylpiperidine intermediate with a suitable amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methylpiperidin-1-yl)propan-1-amine

- 3-(4-(Trifluoromethyl)piperidin-1-yl)propan-1-amine

- 1-(3-Aminopropyl)piperidine

Uniqueness

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to targets .

Biological Activity

3-(4-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating neurological disorders and its role as a pharmacological agent. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoromethyl group and a propan-1-amine side chain. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and specific receptors. The fluoromethyl group enhances lipophilicity and binding affinity to targets such as:

- Serotonin Receptors : The compound has shown potential as a serotonin receptor modulator, which is significant for mood regulation and anxiety disorders.

- Dopaminergic Systems : Its action on dopamine receptors suggests possible applications in treating conditions like schizophrenia or Parkinson's disease.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring or the side chain can significantly alter the compound's efficacy and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity to receptors |

| Variation in side chain length | Altered pharmacokinetics and bioavailability |

| Substitution patterns on piperidine | Enhanced neuroprotective effects |

Case Studies and Research Findings

- Neuroprotective Properties : A study highlighted the compound's ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The mechanism involves modulation of antioxidant pathways, leading to reduced apoptosis in neuronal cells .

- Inhibition of Mycobacterial Growth : Another investigation explored the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it exhibits significant growth inhibition, suggesting potential as an anti-tubercular agent .

- G Protein-Coupled Receptor Activity : A series of derivatives based on this compound were synthesized and evaluated for their activity as GPR119 agonists. These compounds demonstrated improved insulin secretion and glucose regulation in diabetic models, showcasing their therapeutic potential in metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 3-(Piperidin-1-yl)propan-1-amine | Moderate activity on serotonin receptors |

| 4-(Trifluoromethyl)piperidine | Higher potency in dopamine receptor modulation |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidine | Strong GPR119 agonist activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.